molecular formula C15H16ClNO2S B2880720 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide CAS No. 2034411-82-8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide

Cat. No.: B2880720
CAS No.: 2034411-82-8
M. Wt: 309.81
InChI Key: AHQNSNSLSQVGHQ-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methylbenzamide” is a complex organic compound. It appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also includes a benzamide group, which is a carboxamide derivative of benzoic acid .

Scientific Research Applications

Design and Synthesis of Derivatives for Pharmacological Evaluation

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized for evaluation as anticonvulsant agents. These compounds, with essential functional groups for benzodiazepine receptor binding and a 4-thiazolidinone ring as the pharmacophore, showed significant anticonvulsant activity in tests, indicating the importance of structural features for biological activity M. Faizi et al., 2017.

Antimicrobial Activity of Thiazole Derivatives

Thiazole ring-incorporating N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antibacterial and antifungal activities. These studies highlighted the potential of thiazole derivatives as therapeutic agents against bacterial and fungal infections N. Desai et al., 2013.

Corrosion Inhibition Properties

Methoxy-substituted phenylthienylbenzamidine derivatives were investigated as corrosion inhibitors for carbon steel in acidic environments. This research provided insights into the application of organic compounds in materials science, specifically in corrosion protection A. Fouda et al., 2020.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide were studied through X-ray crystallography and DFT calculations. Such analyses are crucial for understanding the relationship between molecular structure and pharmacological or material properties Sedat Karabulut et al., 2014.

Mechanism of Action

Target of Action

The primary target of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding.

Mode of Action

It is believed to interact with its target, coagulation factor x, and potentially alter its function . This could lead to changes in the coagulation cascade, affecting the body’s ability to form clots.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to blood coagulation. By interacting with Coagulation factor X, the compound could potentially influence the coagulation cascade, a series of reactions that are crucial for blood clotting .

Result of Action

Given its potential interaction with Coagulation factor X, it may influence blood clotting processes . .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)15(18)17-9-12(19-2)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQNSNSLSQVGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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